N-(3,5-Dichloro-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide
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Overview
Description
N-(3,5-Dichloro-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide is a synthetic organic compound that belongs to the class of nitrobenzamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Chlorination of the benzene ring using chlorine gas or a chlorinating agent such as thionyl chloride.
Ethoxylation: Introduction of the ethoxy group through an ethoxylation reaction using ethyl alcohol and a suitable catalyst.
Amidation: Formation of the amide bond by reacting the intermediate with an amine or ammonia under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloro-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloro-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of functional groups like nitro and hydroxyl can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichloro-4-methoxyphenyl)-2-hydroxy-5-nitrobenzamide
- N-(3,5-Dichloro-4-ethoxyphenyl)-2-hydroxy-4-nitrobenzamide
- N-(3,5-Dichloro-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzoic acid
Uniqueness
N-(3,5-Dichloro-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds
Properties
CAS No. |
62047-50-1 |
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Molecular Formula |
C15H12Cl2N2O5 |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
N-(3,5-dichloro-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C15H12Cl2N2O5/c1-2-24-14-11(16)5-8(6-12(14)17)18-15(21)10-7-9(19(22)23)3-4-13(10)20/h3-7,20H,2H2,1H3,(H,18,21) |
InChI Key |
CPSAOXRNMTZYLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
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